molecular formula C18H18N8 B3432320 C.I. Basic Brown 1 CAS No. 1052-38-6

C.I. Basic Brown 1

Cat. No. B3432320
CAS RN: 1052-38-6
M. Wt: 346.4 g/mol
InChI Key: BDFZFGDTHFGWRQ-UHFFFAOYSA-N
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Description

C.I. Basic Brown 1, also known as Bismarck Brown Y, is an azo compound . It is an odorless dark purple to blackish-brown powder . The dye is a mixture of closely related compounds .


Synthesis Analysis

The synthesis of C.I. Basic Brown 1 is thought to start with double diazotization of 1,3-phenylenediamine . This bis(diazonium) ion subsequently attacks two equivalents of 1,3-phenylenediamine . In some cases, toluenediamines are used in addition to the phenylenediamine .

. The molecular formula is and the molecular weight is 346.39 .


Chemical Reactions Analysis

C.I. Basic Brown 1 is an azo compound. Toxic gases are formed by mixing compounds containing azo groups with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents .


Physical And Chemical Properties Analysis

C.I. Basic Brown 1 is an odorless dark purple to blackish-brown powder . It is slightly water soluble . When heated to decomposition, it emits toxic fumes of nitrogen oxides .

Mechanism of Action

Azo dyes, including C.I. Basic Brown 1, can be explosive when suspended in air at specific concentrations . They are slightly water soluble .

Safety and Hazards

C.I. Basic Brown 1 can cause skin irritation and serious eye damage . It is toxic to aquatic life with long-lasting effects . When handling this chemical, it is recommended to wear protective clothing and avoid contact with skin and eyes .

Future Directions

C.I. Basic Brown 1 is used in histology for staining tissues . It was one of the earliest azo dyes, being described in 1863 by German chemist Carl Alexander von Martius . Today, it is partially replaced by other stains .

properties

IUPAC Name

4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFZFGDTHFGWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043753
Record name C.I. Solvent Brown 41
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Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992), Liquid; Water or Solvent Wet Solid
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. BASIC BROWN 1
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis-
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Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. BASIC BROWN 1
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Product Name

C.I. Basic Brown 1

CAS RN

10114-58-6; 8005-77-4, 1052-38-6, 8005-77-4
Record name C.I. BASIC BROWN 1
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Melting Point

Starts decomposing at approximately 428 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. BASIC BROWN 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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